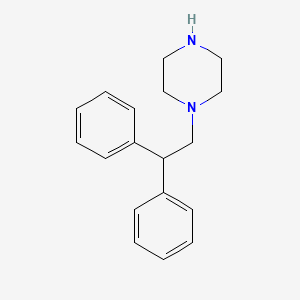

1-(2,2-Diphenylethyl)piperazine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H22N2 |

|---|---|

Peso molecular |

266.4 g/mol |

Nombre IUPAC |

1-(2,2-diphenylethyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-20-13-11-19-12-14-20/h1-10,18-19H,11-15H2 |

Clave InChI |

OQUSCPYIGRKEOO-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Advanced Analytical Characterization of 1 2,2 Diphenylethyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(2,2-Diphenylethyl)piperazine, providing detailed information about the molecular framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecule.

For this compound, similar chemical shifts are expected for the diphenylethyl group. However, the piperazine (B1678402) ring introduces distinct features. The four methylene (B1212753) protons adjacent to the substituted nitrogen would likely appear as a multiplet, while the four protons adjacent to the secondary amine (NH) would resonate at a different chemical shift. The NH proton itself would present as a broad singlet, the position of which can be solvent-dependent. Dynamic NMR studies on other substituted piperazines have shown that conformational changes, such as chair-boat interconversions or restricted rotation around N-C bonds, can lead to complex spectra with broadened or duplicated signals for the piperazine protons. nih.govresearchgate.net

Expected ¹H NMR Data for this compound:

Aromatic Protons (C₆H₅)₂: Multiplets in the range of 7.20-7.40 ppm.

Methine Proton (CH): A triplet, expected around 4.2 ppm.

Methylene Protons (CH₂-CH): A doublet, expected around 2.9 ppm.

Piperazine Protons (-NCH₂-): Multiple multiplets in the range of 2.40-3.00 ppm.

Amine Proton (NH): A broad singlet, variable position.

The ¹³C NMR spectrum would further confirm the structure, with distinct signals for the aromatic carbons, the quaternary carbon, the methine carbon, and the nonequivalent methylene carbons of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. When coupled with tandem mass spectrometry (MS/MS), it reveals characteristic fragmentation patterns crucial for structural confirmation and isomer differentiation.

The protonated molecule [M+H]⁺ of this compound would have a calculated exact mass that can be confirmed by HRMS. Analysis of its isomer, 1-(1,2-diphenylethyl)piperidine, by HR-ESI-MS showed accurate mass measurements that were essential for its characterization. nih.gov

The key to identifying this compound and distinguishing it from its 1-(1,2-diphenylethyl) isomer lies in the fragmentation pathways under collision-induced dissociation (CID). Studies on the piperidine (B6355638) analogue, 1-(2,2-diphenylethyl)piperidine (B14677176) (2,2-DEP), revealed a highly characteristic fragment ion. Under GC-MS with electron ionization (EI), 2,2-DEP forms a distinct iminium ion at m/z 98. nih.gov This fragment corresponds to the entire piperidine ring after cleavage of the bond to the diphenylethyl group. This is a stark contrast to its 1,2-isomer, which produces a base peak at m/z 174. nih.gov

A similar fragmentation is expected for this compound. Cleavage of the C-N bond between the ethyl group and the piperazine ring would lead to the formation of a stable diphenylethyl carbocation (m/z 167) and a piperazinyl radical, or a protonated piperazine iminium ion. The most diagnostic fragment would be the protonated piperazine ring iminium ion at m/z 87 , or related fragments like m/z 56 resulting from the ring opening, which is a common fragmentation pattern for piperazines. xml-journal.net Another significant fragmentation pathway observed in related compounds like MT-45 involves the cleavage that results in a diphenylethyl fragment ion at m/z 181 . nih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 267.1859 | Protonated parent molecule (C₁₈H₂₃N₂⁺) |

| [C₁₄H₁₃]⁺ | 181.1012 | Diphenylethyl fragment (cleavage of N-CH₂ bond) |

| [C₁₃H₁₁]⁺ | 167.0855 | Diphenylethyl carbocation (loss of CH₂) |

Chromatographic Separations (HPLC, GC) for Purity and Isomer Discrimination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and, critically, for separating it from its positional isomer, 1-(1,2-diphenylethyl)piperazine. Since these isomers often co-exist in synthetic preparations and can have different biological activities, their effective separation is essential. nih.gov

Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying these isomers. The differentiation between the 1,2- and 2,2-diphenylethyl isomers of the piperidine analogue was successfully achieved using GC-MS. nih.gov The isomers exhibit different retention times on standard non-polar capillary columns (e.g., 5% phenyl/95% dimethylpolysiloxane) due to subtle differences in their volatility and interaction with the stationary phase. For many piperazine derivatives, GC methods have been developed using temperature programming to ensure adequate separation and good peak shape. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for separation, particularly for less volatile or thermally labile compounds. The separation of positional isomers by HPLC can be challenging and often requires specialized stationary phases. nih.gov While a standard C18 column might provide some separation, columns that offer alternative selectivities are often more effective. chromforum.org For aromatic isomers, stationary phases with phenyl groups (e.g., Phenyl-Hexyl) or pyrenylethyl groups (PYE) can enhance separation through π-π interactions between the analyte's phenyl rings and the stationary phase. nacalai.com A study on separating phenethylamine (B48288) isomers demonstrated that a biphenyl (B1667301) phase with gradient elution could achieve baseline resolution. nih.gov An isocratic reversed-phase method using a binary mobile phase of phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724) would be a typical starting point for method development. chromforum.org

Table 2: Potential Chromatographic Systems for Isomer Separation

| Technique | Column Type | Mobile/Carrier Phase | Detection | Purpose |

|---|---|---|---|---|

| GC | 5% Phenyl Polysiloxane | Helium | MS, FID | Purity, Isomer Discrimination |

| HPLC | Biphenyl or PYE | Acetonitrile/Water or Methanol/Buffer | MS, UV | Purity, Isomer Discrimination |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" of this compound by probing the vibrational modes of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A moderate to weak band around 3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

C-H Stretch (Aliphatic): Strong bands in the 2800-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Several sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: Bands in the 1020-1250 cm⁻¹ region.

Aromatic Out-of-Plane Bending: Strong bands between 690-900 cm⁻¹, which can indicate the substitution pattern of the phenyl rings (expected around 700 and 750 cm⁻¹ for monosubstituted rings). The IR spectrum for the piperidine analogue, 2,2-DEP, confirms these assignments, showing strong aliphatic C-H stretching below 3000 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. It is particularly sensitive to the symmetric vibrations of the aromatic rings. The spectrum would be dominated by strong signals for the aromatic C=C stretching and the ring-breathing mode of the phenyl groups. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive technique for the qualitative analysis of synthetic piperazines, providing robust and reproducible signals even at low concentrations. nih.gov

Development of Specialized Analytical Protocols for Research Samples

Given that this compound may be encountered as a research chemical or in forensic samples, the development of specialized and validated analytical protocols is essential for its reliable detection and quantification. Such a protocol would integrate multiple techniques to ensure confident identification.

A comprehensive protocol would proceed as follows:

Initial Screening: A sample would first be analyzed by GC-MS. This allows for the separation of volatile components and provides an initial identification based on retention time and mass spectrum. The key diagnostic ions (e.g., m/z 181, 167, and 85/87) would be monitored. nih.govnih.gov

Isomer Confirmation: If the screening suggests the presence of a diphenylethylpiperazine, a dedicated HPLC-MS/MS method would be employed. Using a column with high resolving power for isomers (e.g., biphenyl or PYE phase) and a gradient elution program, the 1,2- and 2,2-isomers can be chromatographically separated. nih.govnacalai.com The MS/MS transitions would be optimized for specificity to confirm the identity of each isomer peak.

Structural Verification: For definitive structural proof, particularly for a reference standard, full characterization by ¹H and ¹³C NMR spectroscopy is required. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed to confirm the connectivity and stereochemistry of the molecule.

Purity Assessment: Quantitative analysis, typically by HPLC-UV or a validated GC-FID method, would be performed to determine the purity of the material against a certified reference standard.

This multi-faceted approach, combining chromatographic separation with mass spectrometric and NMR detection, ensures a high degree of confidence in the identification and characterization of this compound in various research samples.

Receptor Interactions and Preclinical Molecular Target Profiling of 1 2,2 Diphenylethyl Piperazine Analogues

Radioligand Binding Assays for Receptor Affinity Quantification

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. These assays measure the binding of a radiolabeled ligand to its receptor and how a test compound competes with this binding. The data generated, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's potency at the target.

Analogues of 1-(2,2-diphenylethyl)piperazine have demonstrated significant interactions with opioid receptors. The compound MT-45, which is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, has been shown to possess analgesic activity comparable to that of morphine. nih.gov Further studies into its enantiomers revealed that the S(+)-isomer exhibits high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ), with a particular preference for the delta and kappa subtypes. nih.gov This is in contrast to the R(-)-isomer, which displays a mu-agonist-like character. nih.gov One study indicated that MT-45 has a higher affinity for μ-opioid receptors than for δ- or κ-receptors. nih.gov The S(+) enantiomer's broad-spectrum affinity suggests a complex interaction with the opioid receptor system, possibly involving alterations in receptor conformation. nih.gov

Table 1: Opioid Receptor Interactions of this compound Analogues

| Compound | Receptor Subtype | Finding | Source |

|---|---|---|---|

| MT-45 (racemic) | Opioid (general) | Analgesic activity comparable to morphine. | nih.gov |

| MT-45 (S)-enantiomer | μ, δ, κ | High affinity for all subtypes, especially δ and κ. | nih.gov |

| MT-45 (R)-enantiomer | μ | Mu-agonist like character. | nih.gov |

Table 2: Sigma Receptor Affinities of Structurally Related Piperazine (B1678402) Analogues

| Compound Class | Receptor Subtype | Finding | Source |

|---|---|---|---|

| N,N'-disubstituted piperazines | σ₁, σ₂ | High affinity for both receptor subtypes. | nih.gov |

| Piperidine (B6355638)/piperazine-based compounds | σ₁ | Identification of agonists with high affinity (Ki = 3.2 nM). | rsc.org |

Arylpiperazine derivatives are well-known for their interaction with serotonin (B10506) receptors, particularly the 5-HT₁A subtype, with some compounds displaying high affinity in the nanomolar range. nih.gov N-substitution on the piperazine ring can significantly modulate affinity for 5-HT₁A and 5-HT₁B receptors. nih.gov Furthermore, N-(1,2-diphenylethyl)piperazines have been identified as a novel class of dual inhibitors of both serotonin (SERT) and noradrenaline reuptake. nih.gov This suggests that these compounds can bind to and block the function of the serotonin transporter.

Table 3: Serotonergic System Interactions of this compound and its Analogues

| Compound/Class | Target | Finding | Source |

|---|---|---|---|

| N-(1,2-diphenylethyl)piperazines | SERT | Identified as dual serotonin/noradrenaline reuptake inhibitors. | nih.gov |

| Arylpiperazine derivatives | 5-HT₁A | High affinity (Ki = 0.6 nM for one derivative). | nih.gov |

As mentioned previously, N-(1,2-diphenylethyl)piperazines have been described as dual serotonin and noradrenaline reuptake inhibitors, indicating interaction with the norepinephrine (B1679862) transporter (NET). nih.gov In the realm of dopaminergic transporters, certain chloro-substituted phenylethyl piperazine analogues have been found to exhibit high affinity for the dopamine (B1211576) transporter (DAT). nih.gov One particular analogue demonstrated high selectivity for DAT, with a binding affinity in the nanomolar range. nih.gov This highlights the potential for the this compound scaffold to be modified to achieve potent and selective inhibition of monoamine transporters.

Table 4: Monoamine Transporter Interactions of this compound Analogues

| Compound Class | Target | Finding | Source |

|---|---|---|---|

| N-(1,2-diphenylethyl)piperazines | NET | Identified as dual serotonin/noradrenaline reuptake inhibitors. | nih.gov |

A significant finding in the pharmacology of this chemical family is the activity of a key metabolite. 1,2-diphenylethylpiperazine, a metabolite of MT-45, has been shown to inhibit the N-Methyl-D-Aspartate (NMDA) receptor with an IC₅₀ value of 29 μM. researchgate.net This inhibitory action on NMDA receptors may contribute to some of the dissociative effects reported with related compounds. researchgate.net Further research on structurally similar compounds, such as the enantiomers of 1-(1,2-diphenylethyl)piperidine, has also explored their affinities for the NMDA receptor channel, demonstrating stereospecificity in their binding. nih.govnih.gov

Table 5: NMDA Receptor Modulatory Activity

| Compound | Target | Finding | Source |

|---|---|---|---|

| 1,2-diphenylethylpiperazine | NMDA Receptor | Inhibition with an IC₅₀ of 29 μM. | researchgate.net |

The versatility of the piperazine structure allows for its incorporation into ligands for a variety of other CNS receptors. Studies have shown that certain piperazine derivatives can act as potent histamine (B1213489) H₃ receptor antagonists. nih.govmdpi.commdpi.com The substitution on the piperazine ring is a critical determinant of this activity. nih.gov Similarly, the piperazine moiety is present in some compounds that bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), although often with lower affinity compared to other targets. While direct evidence for this compound at these specific receptors is lacking, the broader chemical class shows a clear potential for such interactions.

Table 6: Interactions with Other CNS Receptors by Piperazine-Containing Compounds

| Compound Class | Target | Finding | Source |

|---|---|---|---|

| Piperazine derivatives | Histamine H₃ Receptor | Potent antagonists. | nih.govmdpi.commdpi.com |

In Vitro Functional Assays for Agonist and Antagonist Activity

The functional activity of this compound analogues has been characterized through various in vitro assays that measure a compound's ability to activate (agonist activity) or block (antagonist activity) a receptor's response. These assays are critical for understanding the intrinsic efficacy of these molecules beyond their simple binding affinity.

One common method involves using cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that are engineered to express a specific receptor of interest, for instance, the human 5-HT₇ serotonin receptor. nih.gov To study Gs-coupled receptors like the 5-HT₇ receptor, which traditionally signal through adenylyl cyclase, adapter G-proteins can be employed to link the receptor activation to a more easily measurable intracellular calcium (Ca²⁺) signal. nih.gov Agonist stimulation leads to an increase in intracellular Ca²⁺, which can be quantified using fluorescent indicators, providing a high-throughput method to determine compound activity. nih.gov

Using such systems, piperazine derivatives have demonstrated varied functional profiles. For example, at the 5-HT₁c receptor, compounds like m-Trifluoromethylphenylpiperazine (TFMPP) and m-Chlorophenylpiperazine (mCPP) act as agonists, stimulating phosphoinositide hydrolysis. drugbank.com However, at the 5-HT₂ receptor, these same compounds behave as pure antagonists, blocking the effects of serotonin. drugbank.com Other derivatives, like quipazine (B1207379) and MK-212, have been shown to be partial agonists at cortical 5-HT₂ receptors. drugbank.com

Further studies on specific piperazine derivatives have helped delineate their functional profiles. For instance, the compound MM5 has been shown to exhibit the profile of a 5-HT₁ₐ agonist, while another derivative, MC1, appears to have moderate agonist activity at both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov The antagonist properties are also well-documented; for example, the effect of MC1 on 5-HT release can be prevented by the 5-HT₂ antagonist ritanserin. nih.gov

These functional assays are crucial for distinguishing between full agonists, partial agonists, and antagonists, which is a critical step in the pharmacological characterization of these compounds.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their pharmacological effects. nih.govnih.gov These investigations systematically alter parts of the molecule—the diphenylethyl moiety, the piperazine ring, and its stereochemistry—to map their contribution to receptor binding, selectivity, and functional activity. nih.govnih.gov The piperazine scaffold itself is recognized as a privileged structure in drug discovery, offering a versatile platform for modification. nih.gov

Modifications to the two phenyl rings of the diphenylethyl portion of the molecule have a profound impact on biological activity. Research has shown that the presence and position of substituents on these aromatic rings are critical determinants of potency.

A key finding is the significant enhancement of analgesic activity upon introduction of a hydroxyl (-OH) group at the meta-position of one of the phenyl rings. nih.gov For a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, the addition of a meta-hydroxyl group resulted in compounds with analgesic potencies that were 23 to 56 times greater than their non-hydroxylated parent compounds and 23 to 38 times more potent than morphine in certain assays. nih.gov This highlights the m-hydroxyl group as a crucial pharmacophore for potent activity in this class of compounds. In contrast, modifications such as replacing a naphthalene (B1677914) moiety with a simple benzene (B151609) ring have been shown to abolish inhibitory effects on certain transporters, demonstrating that the size and nature of the aromatic system are important. polyu.edu.hk

Table 1: Effect of m-Hydroxyl Substitution on Analgesic Activity

| Parent Compound (Structure) | Analgesic Potency (Relative to Morphine) | m-Hydroxy Derivative (Structure) | Analgesic Potency of Derivative (Relative to Morphine) | Fold Increase in Potency |

|---|---|---|---|---|

| 1-Cyclopropyl-4-(1,2-diphenylethyl)piperazine | ~1x | 1-Cyclopropyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | ~23x | 23 |

| 1-Cyclobutyl-4-(1,2-diphenylethyl)piperazine | ~1.5x | 1-Cyclobutyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | ~38x | ~25 |

| 1-Cyclopentyl-4-(1,2-diphenylethyl)piperazine | ~1x | 1-Cyclopentyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | ~56x | 56 |

The substituent attached to the nitrogen atom of the piperazine ring is another key modulator of the pharmacological profile of these analogues. nih.gov The nature of this group can influence not only the potency but also whether the compound behaves as an agonist or an antagonist. nih.gov

A wide array of substituents has been explored, including various alkyl and cycloalkyl groups. nih.govnih.gov For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the substitution at the piperazine nitrogen was directly linked to analgesic strength and the presence or absence of narcotic antagonist activity. nih.gov The most active analgesic compounds in one series were those with specific cycloalkyl groups, such as cyclopropyl, cyclobutyl, and cyclopentyl, attached to the piperazine ring. nih.govnih.gov

Furthermore, substitutions on the piperazine ring can fine-tune receptor selectivity. In other classes of piperazine-containing molecules, altering the N-phenylpiperazine moiety has been shown to vary the affinity and selectivity between dopamine D₂ and D₃ receptors. nih.gov Similarly, the presence of a halogen on a phenyl ring attached to the piperazine was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk

Table 2: Influence of Piperazine Ring Substituent on Analgesic Activity

| Compound ID | Piperazine N1-Substituent | Core Structure | Observed Primary Activity | Relative Potency (Analgesic, vs. Morphine) |

|---|---|---|---|---|

| MT-45 | Cyclohexyl | 4-(1,2-diphenylethyl)piperazine | Potent Analgesic (Agonist) | Comparable to Morphine |

| Compound 16 (R- enantiomer) | 3-Methyl-2-butenyl | 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | Narcotic Antagonist | N/A |

| Compound 18 (R- enantiomer) | Cyclopropylmethyl | 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | Analgesic & Narcotic Antagonist | Comparable to Pentazocine |

| Compound 10 (S- enantiomer) | n-Propyl | 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | Potent Analgesic (Agonist) | 105x Morphine |

The carbon atom of the ethyl bridge to which a phenyl group is attached is a stereocenter, meaning that this compound analogues are chiral and exist as a pair of enantiomers (mirror-image isomers), designated as (S) and (R). It has been consistently demonstrated that biological activity is highly dependent on this stereochemistry.

There is a pronounced enantioselectivity in the pharmacological actions of these compounds. nih.gov For analgesic activity, the (S)-(+) enantiomers are consistently more potent than their corresponding (R)-(-) counterparts. nih.govnih.gov For example, the (S)-(+)-isomer of MT-45 was found to be 18 to 61 times more potent as an analgesic than the (R)-(-)-isomer. nih.gov Similarly, for a range of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+) enantiomers possessed stronger analgesic activity, with one of the most potent compounds being 105 times as active as morphine. nih.gov

Conversely, narcotic antagonist properties are associated with the (R)-(-) enantiomers. nih.gov For instance, the (R)-(-) enantiomers of certain derivatives showed narcotic antagonist activity, whereas the (S)-(+) enantiomers did not. nih.gov This stark separation of agonist and antagonist activities between enantiomers is a key feature of this chemical series. Interestingly, the potent (S)-(+) analgesic enantiomers have the opposite absolute configuration at their asymmetric center compared to morphine. nih.govnih.gov

Table 3: Enantioselectivity of this compound Analogues

| Compound | Enantiomer | Primary Pharmacological Activity | Relative Potency/Comment |

|---|---|---|---|

| MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine) | S(+) | Analgesic (Agonist) | 18-61 times more potent than R(-) isomer. nih.gov |

| R(-) | Analgesic (Agonist) | Weak activity compared to S(+) isomer. nih.gov | |

| Compound 16 (1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine) | S(+) | Analgesic (Agonist) | Strong analgesic activity. nih.gov |

| R(-) | Narcotic Antagonist | Exhibits antagonist properties. nih.gov | |

| Compound 18 (1-(cyclopropylmethyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine) | S(+) | Analgesic (Agonist) | Strong analgesic activity. nih.gov |

| R(-) | Analgesic & Narcotic Antagonist | Activity comparable to pentazocine. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 2,2 Diphenylethyl Piperazine

Density Functional Theory (DFT) for Electronic and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(2,2-Diphenylethyl)piperazine, DFT calculations would be instrumental in elucidating a range of fundamental properties. These calculations can predict the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles to reveal the most stable three-dimensional arrangement of its atoms.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be determined. The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Global reactivity descriptors, which are derived from the conceptual DFT framework, offer further insights into the molecule's behavior in chemical reactions. These descriptors include:

| Descriptor | Predicted Information |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. |

By calculating these parameters for this compound, researchers could predict its reactivity profile, offering guidance for its potential applications and chemical transformations.

Molecular Docking Simulations for Ligand-Target Recognition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to investigate its potential interactions with biological targets such as proteins or enzymes. This method is crucial in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of a ligand's activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on various piperazine (B1678402) derivatives have successfully used molecular docking to elucidate their binding modes with receptors, providing valuable information for the design of more potent and selective ligands. nih.govnih.govnih.gov

Conformational Analysis of the Piperazine and Diphenylethyl Moieties

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would focus on identifying the low-energy conformations of the molecule, particularly concerning the orientation of the piperazine ring and the diphenylethyl group.

The piperazine ring typically exists in a chair conformation, but can also adopt boat or twist-boat conformations. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, leading to different spatial arrangements. Similarly, the diphenylethyl moiety possesses rotational freedom around its single bonds, allowing the two phenyl rings to adopt various orientations relative to each other and the piperazine ring. Understanding the preferred conformations is critical as it dictates how the molecule presents its functional groups for interaction with a biological target. Computational methods such as systematic or stochastic conformational searches can be employed to explore the potential energy surface of the molecule and identify its most stable conformers.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of a this compound-protein complex would provide valuable insights into the stability and dynamics of the binding.

By solving Newton's equations of motion for the system, MD simulations can track the trajectory of the ligand within the binding site, the conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction. Key parameters that can be analyzed from an MD simulation include:

| Parameter | Insight Provided |

| Root Mean Square Deviation (RMSD) | Indicates the stability of the protein and ligand over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Highlights the flexible regions of the protein. |

| Hydrogen Bond Analysis | Determines the persistence of hydrogen bonds between the ligand and protein. |

| Binding Free Energy Calculations | Provides a more accurate estimation of the binding affinity. |

Such simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the energetic and entropic contributions to ligand binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study would require a dataset of structurally related compounds with known activities, it is a powerful tool for predicting the activity of new compounds and for guiding the design of more potent molecules. For a series of derivatives of this compound, a QSAR model could be developed to identify the key structural features that influence a particular biological effect.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated based on a set of active molecules or from the structure of the ligand-binding site of a protein. For this compound, a pharmacophore model could be developed to define the ideal spatial arrangement of its chemical features for optimal interaction with a hypothetical receptor, thereby guiding the design of new, potentially more active, analogs.

Preclinical Pharmacological Activity and Mechanistic Research on 1 2,2 Diphenylethyl Piperazine Analogues

In Vitro Cellular and Subcellular System Investigations

Research into 1-(2,2-diphenylethyl)piperazine and its analogues has revealed significant interactions with various cellular and subcellular targets, primarily within the central nervous system. These compounds have been synthesized and evaluated for their effects on transporters and receptors critical to neurotransmission.

A notable area of investigation has been the inhibition of the vesicular monoamine transporter-2 (VMAT2), a key protein responsible for loading monoamines like dopamine (B1211576) into synaptic vesicles. A series of 1,4-diphenethylpiperazine (B14732994) analogues were synthesized and assessed for their ability to inhibit [³H]dihydrotetrabenazine binding and [³H]dopamine uptake at VMAT2. nih.gov Several of these compounds demonstrated potent inhibition of VMAT2 function, with some exhibiting potency similar to the established VMAT2 inhibitor, lobelane. nih.gov Specifically, compounds designated 6b, 6e, and 9a were identified as novel molecules with significant inhibitory constants (Ki). nih.gov

Other studies have focused on the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. N-(1,2-diphenylethyl)piperazines have been developed as dual serotonin and noradrenaline reuptake inhibitors (SNRIs). nih.gov Structure-activity relationship studies established that specific substitutions on the phenyl rings and preferred stereochemistry could yield potent dual SNRIs. nih.gov For instance, the compound (-)-6a emerged as a potent and selective dual SNRI. nih.gov Furthermore, the compound 1-(2,2-Diphenyl)piperazine, also known as RA-7, was identified as a potent and selective antagonist for the 5-HT₇ serotonin receptor. wikipedia.org It was discovered as an active metabolite of the synthetic 5-HT₇ agonists LP-12 and LP-211. wikipedia.org

Analogues have also been tested for their affinity for 5-HT₁A receptors. Two 1,2,4-substituted piperazine (B1678402) derivatives, MM5 and MC1, showed affinity for 5-HT₁A receptors in vitro. nih.gov In studies involving related structures, the diphenylethylamine nucleus has been explored for its interaction with NMDA receptors. The piperidine (B6355638) analogue, diphenidine (B1206869) (1-(1,2-diphenylethyl)piperidine), was shown to reduce N-methyl-D-aspartate (NMDA)-mediated field excitatory postsynaptic potentials in rat hippocampal slices, an effect comparable to ketamine. nih.gov

Table 1: In Vitro VMAT2 Inhibition by 1,4-Diphenethylpiperazine Analogues This interactive table summarizes the inhibitory potency of selected analogues on VMAT2 function.

| Compound | VMAT2 Binding Ki (nM) nih.gov |

|---|---|

| 6b | 35 |

| 6e | 48 |

| 9a | 37 |

| Lobelane | 45 |

In Vivo Animal Models for Exploring Central Nervous System Activity

The in vitro findings for this compound analogues have been further explored in various in vivo animal models to characterize their effects on the central nervous system, particularly concerning analgesic potential.

The analgesic activity of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has been a primary focus of in vivo research. nih.gov The compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, known as MT-45, demonstrated analgesic activity comparable to that of morphine in both mice and rats. nih.gov Further investigation into its stereoisomers revealed that the S(+)-isomer was significantly more potent than the R(-)-isomer, with its analgesic potency being 1.14 to 1.97 times that of the racemic mixture (MT-45) in mice. nih.gov The most active compounds in this series were found to be approximately as potent as morphine. nih.gov These findings established this class of compounds as potent analgesics. nih.govnih.gov

Beyond analgesia, the effects on neurotransmitter systems have been studied. In vivo microdialysis in rats was used to assess the impact of the 5-HT₁A receptor agonists MM5 and MC1 on serotonin and dopamine levels in the prefrontal cortex. nih.gov MM5 was found to decrease extracellular serotonin levels, an effect characteristic of 5-HT₁A agonists. nih.gov In contrast, MC1 not only suppressed serotonin release at higher doses but also increased cortical dopamine and its metabolites. nih.gov

Additionally, second-generation N-(1,2-diphenylethyl)piperazines were evaluated in a canine in vivo model for stress urinary incontinence (SUI), indicating a broader therapeutic potential for these analogues beyond CNS disorders. nih.gov

Table 2: Comparative Analgesic Potency of MT-45 and its Isomers This interactive table displays the relative analgesic potency of MT-45 and its enantiomers compared to the parent compound.

| Compound | Relative Potency vs. MT-45 (Mice) nih.gov |

|---|---|

| S(+)-isomer | 1.14 - 1.97x |

| R(-)-isomer | ~0.016 - 0.055x |

Biochemical Pathway Analysis and Signal Transduction Studies

Investigations into the biochemical pathways and signal transduction mechanisms of this compound analogues suggest complex modes of action that are distinct from other known compounds.

The analgesic compound MT-45 and its enantiomers appear to operate through a mechanism different from that of morphine. nih.gov Despite their potent morphine-like analgesic effects, MT-45 and its S(+)-isomer had negligible hyperglycemic and miotic activities in rabbits, which are characteristic effects of opiates like morphine. nih.gov This suggests that their analgesic action may not be mediated through the same opioid receptor pathways or may involve different downstream signaling cascades. nih.gov

Studies on the piperazine derivative MC1 showed that while it has agonist activity at 5-HT₁A and 5-HT₂A receptors, its ability to increase dopamine release in the rat prefrontal cortex does not appear to be linked to its affinity for these receptors. nih.gov The effect on dopamine was not reversed by antagonists for either the 5-HT₁A or 5-HT₂A receptor, indicating that MC1 facilitates dopamine release through a different, yet to be fully elucidated, biochemical pathway. nih.gov

The inhibition of VMAT2 by 1,4-diphenethylpiperazine analogues directly impacts the dopamine signaling pathway. nih.gov By preventing the sequestration of dopamine into vesicles, these compounds disrupt the normal cycle of neurotransmitter release, leading to altered dopaminergic function. nih.gov

Metabolic Stability and Biotransformation Studies in Preclinical Models

The metabolic fate of this compound analogues is a critical aspect of their preclinical evaluation, with research focused on improving stability and understanding their biotransformation pathways.

Efforts have been made to enhance the metabolic stability of N-(1,2-diphenylethyl)piperazines. nih.gov By making specific structural modifications, researchers were able to develop second-generation compounds, such as (-)-6a, which demonstrated improved metabolic stability compared to earlier analogues. nih.gov These studies often utilize in vitro models, such as rat or mouse liver microsomes, to predict in vivo metabolism. nih.govnih.govnih.gov For example, piperidine analogues of a different series showed improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.gov

Biotransformation studies have revealed complex metabolic pathways for piperazine-containing compounds. One novel pathway involves the contraction of the piperazine ring to form a substituted imidazoline. researchgate.net This process is initiated by the oxidation of the piperazine ring, leading to a reactive intermediate. researchgate.net In the presence of glutathione, this can lead to the formation of thioether adducts, which have been detected in liver microsomal incubations and in bile from cannulated rats. researchgate.net

Other identified biotransformation routes for piperazine-containing drugs include hydroxylation of phenyl rings followed by oxidation to a reactive quinone-imine, or N-hydroxylation of the piperazine ring followed by oxidation to a nitrone. researchgate.net The oxidation of the piperazine moiety to an iminium ion is another suggested bioactivation pathway. researchgate.net Understanding these metabolic routes is crucial as it allows for the design of new analogues with reduced bioactivation potential and improved metabolic profiles. researchgate.net

Design and Synthesis of Advanced 1 2,2 Diphenylethyl Piperazine Derivatives and Analogues

Strategic Modifications for Optimizing Pharmacological Profiles

The optimization of a lead compound like 1-(2,2-diphenylethyl)piperazine involves systematic structural modifications to enhance desired pharmacological effects and improve its drug-like properties. This process, known as developing a Structure-Activity Relationship (SAR), is a cornerstone of medicinal chemistry. For piperazine (B1678402) derivatives, modifications typically target several key positions on the molecule.

Research into the isomeric 1-substituted 4-(1,2-diphenylethyl)piperazine series offers a valuable template for understanding potential optimization strategies. Studies have shown that substitutions on the piperazine ring and the phenyl groups are critical for activity. For instance, in the context of analgesic compounds, introducing a hydroxyl group at the meta-position of one of the phenyl rings was found to be a crucial modification. nih.govacs.org This addition significantly increased the analgesic potency, in some cases making the compounds 23 to 56 times more active than their parent structures. acs.org

Furthermore, the nature of the substituent on the second nitrogen of the piperazine ring plays a pivotal role in determining the pharmacological profile. In studies of 1,2-diphenylethylpiperazines, substituting this nitrogen with various alkyl, cycloalkyl, and alkenyl groups has been shown to modulate activity and can even switch a compound from being a narcotic agonist to an antagonist. nih.govnih.gov Specifically, the (S)-(+) enantiomers generally exhibit stronger analgesic activity, while certain (R)-(-) enantiomers show narcotic antagonist properties. nih.gov One of the most potent compounds identified in these studies, an (S)-(+)-enantiomer, was 105 times more potent than morphine. nih.gov

These findings highlight that if this compound were to be developed, key strategies would include:

Phenyl Ring Substitution: Introducing polar groups like hydroxyls or methoxy (B1213986) groups at various positions on the two phenyl rings to explore interactions with target receptors.

Piperazine N-4 Substitution: Attaching a diverse range of chemical moieties (e.g., alkyls, aryls, acyl groups) to the unoccupied nitrogen of the piperazine ring to fine-tune affinity, selectivity, and functional activity. researchgate.net

Stereochemistry: As the diphenylethyl moiety can be chiral depending on its substitution pattern, synthesizing and testing individual enantiomers would be essential to identify the most active and selective stereoisomer.

Table 1: Example of Strategic Modifications on the Isomeric 1,2-Diphenylethylpiperazine Scaffold

| Base Scaffold | Modification | Observed Effect | Reference |

|---|---|---|---|

| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazine | Addition of m-hydroxyl group to a phenyl ring | 23-56x increase in analgesic activity | acs.org |

| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | Substitution at N-1 with various groups | Modulation of agonist vs. antagonist activity | nih.gov |

| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | (S)-(+) enantiomer | Stronger analgesic activity | nih.gov |

Development of Bifunctional and Multi-Targeting Ligands

Chronic and complex diseases often involve multiple biological pathways, creating a strong rationale for developing single chemical entities that can modulate several targets simultaneously. These are known as multi-target-directed ligands (MTDLs) or bifunctional ligands. nih.gov The piperazine scaffold is a versatile and privileged structure in the design of MTDLs due to its unique physicochemical properties and its presence in numerous approved drugs acting on the central nervous system. researchgate.netresearchgate.net

The design strategy for an MTDL based on this compound would involve integrating a second pharmacophore into the structure. This can be achieved by linking another active chemical moiety to the available nitrogen on the piperazine ring. This approach has been successfully applied to other piperazine-containing molecules to combine activities for targets such as cholinesterases, monoamine oxidases (MAOs), and various G-protein coupled receptors (GPCRs) like histamine (B1213489) and serotonin (B10506) receptors. researchgate.netnih.govmdpi.comnih.gov

For example, researchers have designed MTDLs for Alzheimer's disease by linking a piperazine derivative to a fragment that inhibits acetylcholinesterase (AChE). mdpi.comresearchgate.net In other work, N-substituted piperazine derivatives have been investigated as potential multi-target agents that act on both histamine H3 receptors and cancer resistance proteins like the ABCB1 efflux pump. nih.gov A bifunctional compound might also be designed where the two pharmacophores interact with two different binding sites within a single receptor or a receptor heterodimer. nih.gov The development of piperazine-fused cyclic disulfides represents another approach, creating cores that can be activated by the cellular redox environment to release two active moieties. researchgate.netchemrxiv.org

For a this compound-based MTDL, the diphenylmethyl moiety could serve as one pharmacophore while a second, distinct pharmacophore is attached to the other piperazine nitrogen, connected by a carefully chosen linker to ensure proper orientation and binding to both targets.

Exploration of Prodrug Strategies in Research Contexts

A prodrug is an inactive or poorly active compound that is chemically transformed in the body to release the active parent drug. This strategy is widely used to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov The piperazine moiety, with its two nitrogen atoms, offers a convenient handle for prodrug design.

One common strategy involves creating a bioreversible linkage to one of the piperazine nitrogens. For instance, attaching a phosphate (B84403) group can dramatically increase water solubility, which is beneficial for parenteral formulations. nih.gov Alternatively, linking amino acids can improve solubility and potentially utilize active transporters in the gut to enhance oral absorption. nih.gov For transdermal delivery, modifying a drug with a piperazine ester has been shown to increase both water solubility and skin permeability. nih.govresearchgate.net

Another advanced strategy involves creating prodrugs that not only improve pharmacokinetics but also offer prolonged action. For example, the Guanidine Cyclic Diimide (GCDI) prodrug strategy, while not directly applied to this compound, shows how masking a functional group can dramatically improve oral bioavailability and lead to covalent conjugation with serum proteins like albumin, thereby extending the drug's half-life. nih.gov If this compound were found to have poor solubility or bioavailability, its secondary amine could be functionalized with cleavable moieties designed to be removed by specific enzymes (e.g., esterases) in the body to release the active compound.

Synthesis of Labeled Compounds for Mechanistic Studies

To understand how a drug works in the body—its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target—researchers often use isotopically labeled versions of the compound. The synthesis of such labeled compounds is a critical step in preclinical and clinical development.

Common labeling strategies include:

Radiolabeling: Incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the drug's structure. These compounds are invaluable for quantitative whole-body autoradiography studies that show where the drug accumulates in tissues and for metabolism studies that trace the fate of all drug-related material.

Stable Isotope Labeling: Using non-radioactive heavy isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). Deuterated compounds are often used as internal standards in mass spectrometry-based quantification assays.

PET/SPECT Labeling: For neuroactive compounds, labeling with a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) allows for non-invasive in vivo imaging of drug-target engagement in the brain using Positron Emission Tomography (PET). This has been successfully done for other piperazine derivatives to visualize their binding to receptors in the brains of non-human primates.

The synthesis of a labeled this compound would require modifying the synthetic route to introduce the label at a position that is metabolically stable, ensuring the label remains on the core structure during its journey through the body.

Emerging Research Methodologies and Technological Advancements

High-Throughput Screening in Early-Stage Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for activity against a specific biological target. For the discovery of novel piperazine-based compounds like 1-(2,2-Diphenylethyl)piperazine, HTS assays are indispensable. These screens are often designed to identify molecules that modulate the activity of targets such as G-protein coupled receptors (GPCRs), including opioid and serotonin (B10506) receptors, or other targets like the sigma receptor, where piperazine (B1678402) derivatives have shown activity. nih.govnih.gov

HTS can be performed using various platforms, including cell-based assays that measure changes in downstream signaling pathways or biochemical assays that directly measure receptor binding. nih.gov For instance, fluorescence-based assays using membrane potential-sensitive dyes can be employed to screen for modulators of opioid receptors in real-time. nih.govmq.edu.au A typical HTS campaign might screen a library of thousands of structurally diverse compounds to identify initial "hits." These hits, which could include scaffolds related to this compound, are then subjected to further validation and optimization. The process allows for the efficient identification of compounds with desired biological activity from large chemical collections, such as CNS-penetrant compound libraries. medchemexpress.comlifechemicals.com

Table 1: Illustrative High-Throughput Screening "Hit" Profile This table represents a hypothetical output from an HTS campaign designed to identify modulators of a specific neuroreceptor, showcasing how initial hits are ranked.

| Compound ID | Scaffold | Target Activity (IC50, nM) | Selectivity Profile |

|---|---|---|---|

| HTS-001 | 1-(Diphenylethyl)piperazine | 50 | High |

| HTS-002 | Phenylpiperidine | 120 | Moderate |

| HTS-003 | Benzomorphan | 85 | Moderate |

Omics-Based Approaches (Proteomics, Metabolomics) for Comprehensive Biological Impact Assessment

While HTS identifies on-target activity, "omics" technologies provide a global, unbiased view of the biological impact of a compound. Proteomics and metabolomics are particularly powerful for assessing the comprehensive effects of substances like this compound. These approaches can reveal not only the intended downstream signaling consequences but also potential off-target effects and novel mechanisms of action. frontiersin.orgdnanexus.com

Proteomics: This approach systematically identifies and quantifies the complete set of proteins (the proteome) in a biological sample. In the context of this compound, proteomics could be used to study changes in protein expression or post-translational modifications in neuronal cells following compound exposure. For example, proximity biotinylation techniques combined with mass spectrometry can define the "proximatome" of a target receptor, like the sigma-1 receptor, revealing which proteins interact with it in a ligand-dependent manner. nih.govbiorxiv.org This can help to build a detailed picture of the molecular machinery engaged by the compound.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. For neurologically active compounds, metabolomics can uncover perturbations in key biochemical pathways. nih.gov Studies on opioids, for instance, have used metabolomics to identify biomarkers of exposure and to understand the biochemical shifts associated with addiction and withdrawal, revealing changes in amino acid degradation and lipid oxidation pathways. nih.govresearchgate.netuniroma1.it Applying this to this compound could elucidate its metabolic fate and its broader impact on neurochemistry and cellular energy pathways. The integration of multi-omics data is becoming increasingly crucial for understanding the complex biology of neurodegenerative diseases and for discovering new therapeutic targets. nih.govoup.com

Table 2: Hypothetical Omics Data Following Compound Treatment This table illustrates the type of data generated from an omics study, showing significant changes in protein and metabolite levels in neuronal cells after exposure to a test compound.

| Omics Type | Biomolecule | Fold Change | Associated Pathway |

|---|---|---|---|

| Proteomics | Kinase ABC | +2.5 | MAPK Signaling |

| Proteomics | Phosphatase XYZ | -1.8 | Calcium Signaling |

| Metabolomics | N-acetylaspartate | -3.2 | Neuronal Health |

Advanced Microscopy and Imaging for Subcellular Localization and Receptor Occupancy

Understanding where a compound acts within a cell and how it engages its target receptor is fundamental to pharmacology. Advanced microscopy techniques provide the spatial and temporal resolution needed to visualize these processes directly.

Subcellular Localization: Techniques like confocal fluorescence microscopy can be used to determine the distribution of a fluorescently-tagged version of this compound within living cells. This can confirm, for instance, whether the compound accumulates in specific organelles like the endoplasmic reticulum or mitochondria, which is relevant for targets such as the sigma-1 receptor, known to localize to these areas. benthamdirect.com

Receptor Occupancy: Super-resolution microscopy methods, such as dSTORM (direct stochastic optical reconstruction microscopy) and DNA-PAINT, push beyond the diffraction limit of light, allowing for the visualization of individual receptor molecules and their organization into nanoscale clusters. nih.gov These techniques can be used to quantify how a compound like this compound affects the oligomerization state of its GPCR target or to directly measure receptor binding at the single-molecule level. nih.govresearcher.life Such methods are critical for understanding the nuanced ways in which ligands can modulate receptor function. Automated live-cell microscopy systems further enhance throughput, allowing for dynamic profiling of drug responses across many conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

For a scaffold like this compound, generative AI models can design millions of virtual analogues and predict their properties, such as binding affinity, selectivity, and pharmacokinetic profiles. astrazeneca.comresearchgate.net This de novo design process allows for the exploration of a much wider chemical space than is possible with traditional synthesis alone.

Table 3: AI-Driven Virtual Screening of this compound Analogues This table shows a hypothetical output from an AI model that has generated and scored new analogues based on predicted properties.

| Analogue ID | Modification | Predicted Affinity (pKi) | Predicted CNS MPO Score | Novelty Score |

|---|---|---|---|---|

| AI-Gen-01 | Fluoro-phenyl group | 8.5 | 5.2 | 0.85 |

| AI-Gen-02 | Cyclopropyl-piperazine | 8.2 | 4.9 | 0.91 |

| AI-Gen-03 | Pyridyl-ethyl group | 7.9 | 5.5 | 0.78 |

Patent Landscape and Scientific Research Applications of 1 2,2 Diphenylethyl Piperazine

Review of Patent Literature for Synthetic Routes and Research Applications

The patent literature reveals the importance of the 1-(2,2-diphenylethyl)piperazine core in the development of new pharmacologically active agents. A key area of research has been in the synthesis of its derivatives for various therapeutic targets.

One of the notable synthetic routes described in the literature for creating derivatives involves the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with ammonia (B1221849) or primary amines to yield N-(1,2-diphenylethyl)piperazine and its N1-substituted derivatives, respectively. nih.gov An alternative method involves the reaction of 1,2-diphenylethylamine (B1359920) with N-substituted 2,2'-dichlorodiethylamine. nih.gov Furthermore, alkylation of the unsubstituted N-(1,2-diphenylethyl)piperazine provides another avenue to a variety of N1-substituted analogs. nih.gov

Patents have been granted for novel 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives that exhibit potent analgesic, anti-tussive, and anti-inflammatory activities. google.com These patents highlight the therapeutic potential of this class of compounds, emphasizing their utility as non-narcotic analgesics with low toxicity. google.com The research leading to these patents involved the synthesis and pharmacological evaluation of a wide range of derivatives to establish structure-activity relationships. nih.gov

The following table summarizes a selection of patents related to this compound and its derivatives:

| Patent Number | Title | Key Findings |

| US3957788A | 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives and their salts and the preparation thereof | Describes novel piperazine (B1678402) derivatives with excellent analgesic, anti-tussive, and anti-inflammatory activities, and outlines a process for their preparation. The compounds are noted for being non-narcotic. google.com |

| US4525358A | 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides | Details the synthesis of derivatives useful as antiallergic, antihistaminic, bronchodilatory, and antispasmodic agents with minimal central nervous system side effects. google.com |

| WO2014191548A1 | New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine | While not directly for this compound, this patent for Vortioxetine synthesis illustrates advanced methods for creating complex piperazine derivatives, which can be relevant for this scaffold. google.com |

| EP2981520B1 | New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine | Similar to the above, this patent on Vortioxetine synthesis provides insights into modern synthetic strategies for aryl piperazines. google.com |

| WO2017137048A1 | Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine | This patent further details catalyst-free SNAr reactions for the synthesis of N-aryl piperazines, a key reaction in producing complex derivatives. google.com |

Role as Analytical Reference Standards in Forensic and Research Laboratories

In forensic and research settings, the accurate identification and quantification of substances are paramount. This compound and its derivatives, particularly those with psychoactive properties, necessitate the availability of high-purity analytical reference standards. unodc.orgsigmaaldrich.com These standards are crucial for the validation of analytical methods used to detect these compounds in various matrices, including seized materials and biological samples. unodc.org

Forensic laboratories, in particular, rely on these reference materials for use with techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to unambiguously identify and quantify piperazine-derived designer drugs. ojp.govmdpi.com The development of targeted analytical methods for piperazine derivatives is an ongoing area of research to combat the emergence of new psychoactive substances (NPS). researchgate.net The availability of well-characterized reference standards for compounds like this compound and its analogues is essential for these efforts. taylorfrancis.com

Use as Chemical Building Blocks and Intermediates in Advanced Synthesis

The this compound moiety serves as a valuable chemical building block and intermediate in the synthesis of more complex molecules. nih.gov Its bifunctional nature, with a reactive secondary amine in the piperazine ring, allows for the straightforward introduction of this bulky, lipophilic group into a target structure. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

For instance, the piperazine ring can be functionalized to create libraries of compounds for screening against various biological targets. This approach has been used in the development of radioprotective agents, where derivatives of 1-(2-hydroxyethyl)piperazine were synthesized and evaluated. nih.gov Although not directly involving the 1-(2,2-diphenylethyl) group, this research showcases the utility of the piperazine core as a versatile scaffold.

The synthesis of various derivatives often starts with the core this compound, which is then elaborated through reactions such as N-alkylation, N-arylation, or acylation to produce the final target molecules. nih.gov This modular approach is highly efficient for exploring the structure-activity relationships of a new series of compounds.

Scientific Research Applications in Chemical Biology and Medicinal Chemistry

The this compound scaffold has been investigated in various areas of chemical biology and medicinal chemistry. A significant body of research has focused on its use in the design of ligands for central nervous system (CNS) receptors. acs.org

For example, derivatives of this scaffold have been synthesized and evaluated for their analgesic properties. nih.govnih.gov These studies have provided valuable insights into the structural requirements for potent analgesic activity in this class of compounds. nih.gov Research has also explored the synthesis of 1-(2-pyrimidinyl)piperazine derivatives, which have shown affinity for various CNS receptors and have been investigated for their potential as anti-anxiety agents. nih.gov

More broadly, the arylpiperazine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting a range of receptors and transporters. nih.govnih.gov Research on compounds incorporating the this compound structure contributes to the broader understanding of how the substitution pattern on the piperazine ring influences biological activity. The compound RA-7, also known as 1-(2-diphenyl)piperazine, is a potent and selective antagonist at the 5-HT7 serotonin (B10506) receptor and was discovered as an active metabolite of other synthetic agonists. wikipedia.org

Future Research Directions and Unanswered Questions for 1 2,2 Diphenylethyl Piperazine

Elucidation of Novel Biological Targets and Polypharmacological Mechanisms

A primary challenge and opportunity in the study of 1-(2,2-Diphenylethyl)piperazine is the comprehensive characterization of its biological targets. The structurally related 1-(1,2-diphenylethyl)piperazine scaffold is known for its complex polypharmacology, exhibiting activity at multiple receptors. For instance, derivatives of this isomeric scaffold, such as MT-45, have been shown to be potent opioid receptor agonists. nih.govwikipedia.org Furthermore, metabolites of these related compounds have been found to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, indicating a multi-target profile. wikipedia.org

The future of research on this compound must involve a systematic and unbiased screening approach to deorphanize its primary targets and uncover any polypharmacological effects. Large-scale screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is a critical first step. This will clarify whether the 2,2-diphenyl arrangement confers a distinct pharmacological profile compared to its 1,2-diphenyl counterparts. Understanding this structure-activity relationship is fundamental to determining its potential therapeutic applications, which for the broader piperazine (B1678402) class include antipsychotic, antidepressant, and anxiolytic effects. nih.govsilae.it

Table 1: Documented Biological Targets of Isomeric and Related Diphenylethylpiperazine Scaffolds

| Compound Class/Derivative | Target(s) | Observed Activity |

|---|---|---|

| 1-(1,2-Diphenylethyl)piperazine Derivatives (e.g., MT-45) | µ-Opioid Receptor | Agonist nih.govwikipedia.org |

| 1-(1,2-Diphenylethyl)piperazine Derivatives | κ-Opioid Receptor | Agonist/Antagonist nih.gov |

| 1-(1,2-Diphenylethyl)piperazine Derivatives | δ-Opioid Receptor | Agonist/Antagonist nih.gov |

| 1,2-Diphenylethylpiperazine (Metabolite) | NMDA Receptor | Antagonist wikipedia.org |

| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | Opioid Receptors | Agonist and Antagonist nih.gov |

Methodological Innovation in Compound Synthesis and Characterization

While classical methods for piperazine synthesis are well-established, future research should focus on adopting and developing innovative synthetic methodologies to access this compound and its derivatives with greater efficiency and structural diversity. A significant limitation of traditional piperazine chemistry is the difficulty in functionalizing the carbon atoms of the heterocyclic ring; approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions. researchgate.netmdpi.com

Modern synthetic techniques offer powerful solutions to this challenge. nih.gov The application of C–H functionalization, for example, could enable direct modification of the piperazine backbone, opening avenues to novel chemical space. researchgate.netsemanticscholar.orgnih.gov Methods such as photoredox catalysis and transition-metal-catalyzed reactions (e.g., using palladium or ruthenium) have shown promise for the site-selective alkylation and arylation of piperazines and other N-heterocycles. mdpi.comacs.orgorganic-chemistry.org Adopting these strategies would facilitate the creation of a library of this compound analogs with diverse substitution patterns for detailed structure-activity relationship (SAR) studies. researchgate.netbohrium.com Furthermore, the development of scalable, one-pot, or flow-chemistry-based procedures would be highly beneficial for producing these compounds in sufficient quantities for extensive biological evaluation. nih.gov

Table 2: Modern Synthetic Methods for Piperazine Derivatization

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| C–H Functionalization | Direct conversion of a carbon-hydrogen bond on the piperazine ring into a new C-C or C-heteroatom bond. semanticscholar.orgnih.gov | Accesses previously difficult-to-make analogs; increases structural diversity. researchgate.net |

| Photoredox Catalysis | Uses visible light to initiate radical-based transformations, enabling mild and selective C-H alkylation. acs.org | High functional group tolerance and site-selectivity under mild conditions. mdpi.com |

| Transition-Metal Catalysis | Employs catalysts (e.g., Palladium, Ruthenium, Gold) for cross-coupling and cyclization reactions to build or modify the piperazine core. organic-chemistry.orgresearchgate.net | High efficiency and control over regio- and stereochemistry. |

| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control over reaction parameters and enhanced safety. nih.gov | Improved scalability, reproducibility, and potential for higher yields. |

| Bioisostere Replacement | Strategic replacement of the piperazine core with other cyclic diamines (e.g., diazaspiroalkanes) to modulate properties. mdpi.com | Fine-tuning of potency, selectivity, and pharmacokinetic profiles. |

Strategic Approaches for Developing Next-Generation Research Probes

Leveraging this compound as a molecular scaffold is a key future direction for developing sophisticated research probes. These tools are essential for target identification, validation, and studying biological pathways in real-time. A critical strategy involves the design and synthesis of derivatives suitable for specific applications.

One promising approach is the development of radiolabeled analogs for Positron Emission Tomography (PET) imaging. The synthesis of an ¹⁸F-labeled version of this compound could enable non-invasive, in vivo visualization of its biodistribution, target engagement, and pharmacokinetics, similar to strategies used for other piperazine-based PET probes. nih.gov Another avenue is the creation of photoaffinity probes by incorporating a photoreactive group (e.g., an azide or diazirine) onto the scaffold. Upon UV irradiation, these probes can covalently bind to their biological target, allowing for subsequent isolation and identification via proteomics.

Furthermore, strategic modifications to the scaffold can generate tool compounds with tailored properties. For example, replacing the piperazine ring with bioisosteres, such as diazaspiroalkanes, could systematically alter the compound's affinity and selectivity for its targets, leading to the development of highly selective probes for investigating individual receptor subtypes. mdpi.comresearchgate.net

Collaborative Research Initiatives in Piperazine Chemistry

The complexity of modern drug discovery and chemical biology necessitates a collaborative, interdisciplinary approach to fully explore the potential of compounds like this compound. Future progress will depend on breaking down traditional research silos and fostering initiatives that integrate expertise from multiple fields.

A successful model would involve consortia of synthetic organic chemists, pharmacologists, computational biologists, and structural biologists. Synthetic chemists can focus on applying innovative methods to generate diverse libraries of this compound analogs. researchgate.net These libraries can then be subjected to high-throughput screening by pharmacologists to identify compounds with interesting biological activities.

Simultaneously, computational chemists can employ molecular docking and dynamics simulations to model interactions between the compounds and potential protein targets, providing crucial insights to guide further synthetic efforts and rationalize biological data. rsc.org Should a high-affinity interaction be identified, structural biologists could then work to solve the co-crystal structure of the ligand-protein complex, offering definitive proof of the binding mode. Such integrated, collaborative projects are essential for accelerating the translation of basic chemical discoveries into valuable biological tools and potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,2-Diphenylethyl)piperazine and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Similarly, fluorinated MT-45 analogues (e.g., 2F-MT-45) are synthesized by adapting methods that involve cyclohexyl and diphenylethyl moieties, with yields optimized through recrystallization and column chromatography .

Q. How is High-Performance Liquid Chromatography (HPLC) applied to quantify piperazine derivatives in biological samples?

- Methodological Answer : HPLC coupled with UV or mass spectrometry is widely used. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and related compounds are quantified in hair samples using p-tolylpiperazine (pTP) as an internal standard. The method involves extraction with methylene chloride, evaporation under reduced pressure, and chromatographic separation on a C18 column with mobile phases optimized for resolution . Derivatization strategies, such as reacting isocyanates with 1-(2-methoxyphenyl)piperazine, stabilize analytes and enhance UV detection sensitivity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, while Gas Chromatography–Mass Spectrometry (GC–MS) provides molecular weight and fragmentation patterns. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy further validate functional groups and crystallinity, as demonstrated in the characterization of MT-45 analogues .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies inform the optimization of this compound derivatives for antimalarial applications?

- Methodological Answer : SAR studies focus on substituent effects on potency and pharmacokinetics. For example, replacing the reversal agent in chloroquine (CQ) hybrids with this compound (D3) improved cLogP values and antimalarial efficacy. Pyridine ring modifications further enhanced target binding, validated through molecular docking and in vitro parasite inhibition assays .

Q. What experimental strategies are used to elucidate metabolic pathways of this compound derivatives?

- Methodological Answer : In vitro metabolism is studied using human liver microsomes and hepatocytes, while in vivo models (e.g., mice) provide systemic metabolite profiles. Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) identifies phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. For MT-45, hydroxylation at the cyclohexyl ring and N-dealkylation are major pathways, confirmed via human urine sample analysis .

Q. How can researchers address contradictions in biological activity data across structurally similar piperazine derivatives?

- Methodological Answer : Contradictions arise from subtle structural variations (e.g., halogen position, substituent bulk). Systematic comparison of derivatives like 1-(3-chlorophenyl)piperazine (mCPP) vs. 1-(4-methoxyphenyl)piperazine (MeOPP) requires controlled assays (e.g., receptor binding affinity, enzyme inhibition) and computational modeling (DFT, molecular dynamics) to correlate electronic/steric effects with activity .

Q. What advanced purification techniques resolve regioselectivity challenges in piperazine derivative synthesis?

- Methodological Answer : Regioselective alkylation or arylation is achieved via optimized reaction conditions (e.g., solvent polarity, temperature). For example, Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") selectively generates triazole-linked piperazines, with purity confirmed by High-Resolution Mass Spectrometry (HRMS) and preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.